molecular formula C16H12BrClN2OS B3479759 2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B3479759
M. Wt: 395.7 g/mol
InChI Key: AZGDSQOVTOCZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromobenzoyl group, a chloro substituent, and two methyl groups attached to a thienopyridine core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative. This reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under reflux conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the thienopyridine core with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chlorination and Methylation: The introduction of the chloro and methyl groups can be achieved through electrophilic substitution reactions. Chlorination can be carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2), while methylation can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group or further reducing it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are frequently employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl or phenyl derivatives.

    Substitution: Introduction of various functional groups such as methoxy, amino, or alkyl groups.

Scientific Research Applications

2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival . This inhibition disrupts key signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2OS/c1-7-11-13(19)15(22-16(11)20-8(2)12(7)18)14(21)9-3-5-10(17)6-4-9/h3-6H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGDSQOVTOCZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
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2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
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2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
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2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
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2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 6
2-(4-BROMOBENZOYL)-5-CHLORO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

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